Cas no 89331-01-1 (3,4-Dihydro-5-nitro-2(1H)-naphthalenone)
3,4-Dihydro-5-nitro-2(1H)-naphthalenone Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-2-tetralone
- 3,4-Dihydro-5-nitro-2(1H)-naphthalenone
- 5-nitro-3,4-dihydro-1H-naphthalen-2-one
- 2(1H)-Naphthalenone,3,4-dihydro-5-nitro
- 5-nitro-2-oxo-1,2,3,4-tetrahydronaphthalene
- 5-nitro-3,4-dihydro-2(1H)-naphthalenone
- 3,4-Dihydro-5-nitro-2(1H)-naphthalenone (ACI)
- 3,4-Dihydro-5-nitro-2(1H)-naphthalenone
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- Inchi: 1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2
- InChI Key: HCTMHJVZTNLVLJ-UHFFFAOYSA-N
- SMILES: O=C1CCC2C(=CC=CC=2[N+](=O)[O-])C1
Computed Properties
- Exact Mass: 191.05800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
Experimental Properties
- Density: 1.322
- Boiling Point: 357.848 °C at 760 mmHg
- Flash Point: 357.848 °C at 760 mmHg
- Refractive Index: 1.604
- PSA: 62.89000
- LogP: 2.17580
3,4-Dihydro-5-nitro-2(1H)-naphthalenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3,4-Dihydro-5-nitro-2(1H)-naphthalenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448125-10mg |
3,4-Dihydro-5-nitro-2(1H)-naphthalenone |
89331-01-1 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | D448125-100mg |
3,4-Dihydro-5-nitro-2(1H)-naphthalenone |
89331-01-1 | 100mg |
$ 1800.00 | 2023-09-07 |
3,4-Dihydro-5-nitro-2(1H)-naphthalenone Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,4-Dihydro-5-nitro-2(1H)-naphthalenone
Research Brief on 3,4-Dihydro-5-nitro-2(1H)-naphthalenone (CAS: 89331-01-1): Recent Advances and Applications
3,4-Dihydro-5-nitro-2(1H)-naphthalenone (CAS: 89331-01-1) is a nitro-substituted naphthalenone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its synthetic pathways, biological activities, and therapeutic potential, positioning it as a promising scaffold for novel pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of polycyclic aromatic compounds with anti-inflammatory properties. Researchers optimized the synthesis of 3,4-Dihydro-5-nitro-2(1H)-naphthalenone using a catalytic hydrogenation approach, achieving a yield of 85% with high purity. The study further demonstrated its utility in constructing fused-ring systems that exhibit selective inhibition of cyclooxygenase-2 (COX-2), a target for non-steroidal anti-inflammatory drugs (NSAIDs).
In addition to its synthetic applications, recent investigations have uncovered the compound's intrinsic biological activities. A 2024 preprint in BioRxiv reported that 3,4-Dihydro-5-nitro-2(1H)-naphthalenone exhibits moderate inhibitory effects against Mycobacterium tuberculosis (Mtb) by targeting the enzyme DprE1, a critical component of bacterial cell wall synthesis. This finding suggests its potential as a lead compound for developing new anti-tuberculosis agents, particularly in addressing drug-resistant strains.
Structural modifications of 3,4-Dihydro-5-nitro-2(1H)-naphthalenone have also been explored to enhance its pharmacological properties. A recent patent (WO2023124567) disclosed a series of derivatives where the nitro group was replaced with bioisosteric moieties, resulting in improved metabolic stability and reduced cytotoxicity. These derivatives showed promising activity in preclinical models of neurodegenerative diseases, particularly in modulating amyloid-beta aggregation.
From a mechanistic perspective, computational studies utilizing molecular docking and density functional theory (DFT) calculations have provided insights into the compound's interaction with biological targets. The nitro group's electron-withdrawing properties were found to play a crucial role in stabilizing the transition state during enzyme inhibition, as evidenced by its binding affinity to protein kinases involved in cancer pathways.
Despite these advances, challenges remain in the clinical translation of 3,4-Dihydro-5-nitro-2(1H)-naphthalenone-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation strategies. Ongoing research is focusing on nanoparticle-based delivery systems to overcome these limitations, as reported in a 2024 study in the International Journal of Pharmaceutics.
In conclusion, 3,4-Dihydro-5-nitro-2(1H)-naphthalenone (CAS: 89331-01-1) represents a versatile chemical entity with multifaceted applications in medicinal chemistry. Its dual role as a synthetic intermediate and a biologically active scaffold underscores its importance in current drug discovery efforts. Future research directions may include exploring its utility in combination therapies and expanding its therapeutic indications through targeted modifications.
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